molecular formula C22H23N5O B11246914 2-(4-benzoylpiperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine

2-(4-benzoylpiperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11246914
M. Wt: 373.5 g/mol
InChI Key: KLWYYNIFRDDGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzoylpiperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a benzoyl group

Preparation Methods

The synthesis of 2-(4-benzoylpiperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under reflux conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced by reacting the piperazine derivative with benzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the benzoylpiperazine derivative with a suitable nitrile and an amine under acidic conditions.

    Final Coupling: The final step involves coupling the pyrimidine derivative with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(4-Benzoylpiperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and phenyl groups, using reagents such as halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the compound into smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Benzoylpiperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-benzoylpiperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to changes in cellular signaling and metabolic pathways. Molecular docking studies and in vitro assays are commonly used to elucidate these interactions and identify the key residues involved.

Comparison with Similar Compounds

2-(4-Benzoylpiperazin-1-yl)-6-methyl-N-phenylpyrimidin-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H23N5O

Molecular Weight

373.5 g/mol

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C22H23N5O/c1-17-16-20(24-19-10-6-3-7-11-19)25-22(23-17)27-14-12-26(13-15-27)21(28)18-8-4-2-5-9-18/h2-11,16H,12-15H2,1H3,(H,23,24,25)

InChI Key

KLWYYNIFRDDGMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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